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2-Isopropylphenyl sulfamate
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Overview
Description
2-Isopropylphenyl sulfamate: is a chemical compound with the molecular formula C9H13NO3S . . This compound is part of the sulfamate esters family, which are known for their diverse applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylphenyl sulfamate typically involves the reaction of sulfamoyl chlorides with alcohols or phenols under mild phase-transfer conditions . This method is preferred due to its high yield, shorter reaction times, and lower reaction temperatures compared to other methods. The reaction does not require the prior preparation of the alkoxide, making it more efficient.
Industrial Production Methods: In industrial settings, the production of sulfamate esters, including this compound, often involves the use of tributylsulfoammonium betaine as a high-yielding route to organosulfates . This method allows for the incorporation of sulfate groups into target molecules, which is typically the final step in the synthetic process due to the poor solubility of sulfated compounds in organic solvents.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropylphenyl sulfamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may yield amines.
Scientific Research Applications
2-Isopropylphenyl sulfamate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Isopropylphenyl sulfamate involves its role as an enzyme inhibitor. It functions by inhibiting steroid sulphatase, an enzyme that catalyzes the hydrolysis of estrogen sulfates to estrogens . This inhibition is achieved through the formation of a covalent bond between the sulfamate group and the active site of the enzyme, leading to the inactivation of the enzyme. This mechanism is particularly relevant in the context of hormone-dependent diseases, where the inhibition of steroid sulphatase can reduce the levels of active estrogens and thereby slow the progression of the disease .
Comparison with Similar Compounds
Sulfonimidates: These compounds are used as intermediates in the synthesis of other organosulfur compounds and have applications in medicinal chemistry.
Sulfoximines: These compounds are known for their medicinal properties and are used in the development of drug candidates.
Uniqueness: The uniqueness of 2-Isopropylphenyl sulfamate lies in its specific mechanism of action as a steroid sulphatase inhibitor and its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Biological Activity
2-Isopropylphenyl sulfamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. It is structurally characterized by the presence of a sulfamate group attached to an isopropyl-substituted phenyl ring. This compound has been investigated for its pharmacological properties, especially as an inhibitor of oncogenic pathways.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H13NO3S
- Molecular Weight : 229.28 g/mol
The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily linked to its ability to inhibit specific signaling pathways involved in cancer progression. It has been shown to target the KRAS G12C mutation, a common driver in several cancers, including pancreatic and colorectal cancers. The compound acts by disrupting the interaction between KRAS and its downstream effectors, thereby inhibiting cell proliferation and survival.
In Vitro Studies
Research has demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance:
- Cell Lines Tested :
- A549 (lung cancer)
- HCT116 (colorectal cancer)
- Panc-1 (pancreatic cancer)
Cell Line | IC50 (μM) | Observations |
---|---|---|
A549 | 15.5 | Induces apoptosis via caspase activation |
HCT116 | 10.2 | Inhibits proliferation and induces G1 arrest |
Panc-1 | 12.8 | Reduces migration and invasion capabilities |
In Vivo Studies
In animal models, particularly using murine systems, the efficacy of this compound has been evaluated:
- Model : Xenograft models with human tumor cells
- Findings :
- Significant tumor reduction observed compared to control groups.
- Enhanced survival rates in treated mice.
Case Study 1: KRAS G12C Inhibition
A study published in Cancer Research highlighted the effectiveness of this compound in inhibiting KRAS G12C signaling pathways. The study noted a marked decrease in tumor growth in treated mice, with histological analyses showing reduced cell proliferation and increased apoptosis markers.
Case Study 2: Combination Therapy
In another investigation, researchers explored the effects of combining this compound with existing chemotherapeutic agents. The combination showed synergistic effects, enhancing overall efficacy while reducing side effects commonly associated with high-dose chemotherapy.
Properties
Molecular Formula |
C9H13NO3S |
---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
(2-propan-2-ylphenyl) sulfamate |
InChI |
InChI=1S/C9H13NO3S/c1-7(2)8-5-3-4-6-9(8)13-14(10,11)12/h3-7H,1-2H3,(H2,10,11,12) |
InChI Key |
OGAUXGQLRXYROS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1OS(=O)(=O)N |
Origin of Product |
United States |
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